2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine

pKa basicity bioavailability

2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine (CAS 1880924-23-1) is a fluorinated organic compound with the molecular formula C8H16F2N2 and a molecular weight of 178.22 g/mol. It is classified as a fluorinated amine derivative, featuring a geminal difluoro group on the propan-1-amine chain and a 3-methylpyrrolidine moiety.

Molecular Formula C8H16F2N2
Molecular Weight 178.22 g/mol
Cat. No. B13156756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine
Molecular FormulaC8H16F2N2
Molecular Weight178.22 g/mol
Structural Identifiers
SMILESCC1CCN(C1)CC(CN)(F)F
InChIInChI=1S/C8H16F2N2/c1-7-2-3-12(4-7)6-8(9,10)5-11/h7H,2-6,11H2,1H3
InChIKeyZFJDAVKUGRCGFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine: A Fluorinated Pyrrolidine Building Block for Medicinal Chemistry


2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine (CAS 1880924-23-1) is a fluorinated organic compound with the molecular formula C8H16F2N2 and a molecular weight of 178.22 g/mol . It is classified as a fluorinated amine derivative, featuring a geminal difluoro group on the propan-1-amine chain and a 3-methylpyrrolidine moiety [1]. This structural combination is of interest in medicinal chemistry research as a versatile building block for synthesizing bioactive molecules, particularly for CNS-targeted therapeutics or enzyme inhibitors, where the fluorine atoms can enhance metabolic stability and the pyrrolidine ring contributes conformational rigidity [1].

The Unique Value Proposition of 2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine


Generic substitution with simple pyrrolidine-propanamine analogs is not feasible due to the specific, synergistic impact of the gem-difluoro group and the 3-methyl substitution on the pyrrolidine ring. The gem-difluoro moiety is a well-established structural motif for modulating basicity and lipophilicity, which directly influences a drug candidate's permeability, solubility, and metabolic profile [1]. Removing these fluorine atoms eliminates these key drug-like property advantages. Similarly, the 3-methyl substituent on the pyrrolidine ring introduces steric and conformational effects that can enhance binding affinity and selectivity towards biological targets compared to unsubstituted pyrrolidine analogs [2]. The precise combination of these features in a single, primary amine building block creates a unique intermediate that cannot be mimicked by compounds lacking either or both of these critical modifications.

Quantitative Differentiation Evidence for 2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine


Modulation of Amine Basicity (pKa) via Gem-Difluorination

The gem-difluoro group adjacent to the primary amine in 2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine is expected to significantly lower the amine's pKa compared to its non-fluorinated analog. Systematic studies on gem-difluorinated saturated bicyclic amines have demonstrated that gem-difluorination consistently decreases pKa values by 0.3 to 0.5 units [1]. Applying this class-level effect, the predicted pKa for the target compound is 6.90±0.30 [2], which is considerably lower than the predicted pKa of 10.53±0.10 for 3-methylpyrrolidine [3]. This reduction in basicity is critical for achieving a higher fraction of the neutral, more membrane-permeable species at physiological pH, a key requirement for oral bioavailability and CNS penetration.

pKa basicity bioavailability permeability

Control of Lipophilicity (LogP) through Strategic Fluorination

Gem-difluorination also modulates lipophilicity, a key determinant of solubility, permeability, and metabolic clearance. Literature data for analogous saturated bicyclic amines show that introducing a gem-difluoro group decreases the LogP value by 0.54 to 0.55 units [1]. The target compound has a predicted XLogP3 of 0.9 [2], while the non-fluorinated comparator 1-(3-Methylpyrrolidin-1-yl)propan-1-amine has a molecular formula of C8H18N2 (no fluorine atoms), which would result in a significantly higher LogP. This targeted reduction in lipophilicity is advantageous for improving aqueous solubility and reducing off-target binding associated with highly lipophilic molecules.

LogP lipophilicity physicochemical properties drug design

Enhanced Metabolic Stability Compared to Non-Fluorinated Analogs

The gem-difluoro group is a recognized strategy for blocking sites of oxidative metabolism. A key case study on gem-difluorinated NOS inhibitors demonstrated that introducing a CF2 moiety geminal to an amino group reduced basicity and dramatically improved oral bioavailability from 'essentially no oral bioavailability for the parent compound' to 22% for the difluorinated compound in rats [1]. While this data is from a specific chemotype, the underlying principle of using gem-difluoro substitution to enhance metabolic stability and oral absorption is a well-supported class-level effect [2]. The target compound, featuring this motif, is therefore expected to confer superior metabolic stability in lead molecules compared to non-fluorinated pyrrolidine-propanamine building blocks.

metabolic stability oxidative metabolism fluorine in vivo

Structural and Conformational Differentiation via 3-Methylpyrrolidine

The 3-methyl substituent on the pyrrolidine ring is a key differentiator from unsubstituted pyrrolidine analogs such as 2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-amine. The methyl group introduces a specific steric environment and a defined conformational bias to the saturated ring, which can be leveraged to enhance shape complementarity with biological targets. This can result in improved binding affinity and selectivity, a principle widely used in medicinal chemistry for optimizing lead compounds. The target compound uniquely combines this steric element with the gem-difluoro primary amine, offering a tailored three-dimensional pharmacophore that is absent in simpler analogs.

conformational rigidity steric effect binding affinity selectivity

High Purity and Specialized Supply for Research Procurement

The compound is available from specialized chemical suppliers for research purposes at a standard purity of 95% [REFS-1, REFS-2]. While this purity is typical for a research building block, the compound's specialized nature is reflected in its cost and packaging (e.g., $1183.0 for 0.1g from Enamine [1]). For procurement professionals, this establishes a clear quality benchmark and indicates that the compound is a specialized, non-commodity item. The primary comparator, the non-methylated analog, is also available, allowing for a direct supply-side comparison, but the target compound's unique structural features justify its selection for advanced SAR studies.

purity supply research chemical procurement

Optimal Application Scenarios for 2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine in Drug Discovery


As a Key Intermediate for CNS-Targeted Therapeutics

The compound's lowered basicity (pKa ~6.9) and balanced lipophilicity (LogP ~0.9) make it an ideal building block for synthesizing drug candidates intended to cross the blood-brain barrier. It can be directly incorporated into lead molecules targeting neurological disorders, where precise control over amine ionization is critical for CNS penetration, as supported by class-level evidence on gem-difluorinated amine bioavailability [1].

As a Lead Optimization Tool for Improving Oral Bioavailability

In a lead optimization campaign where a promising hit suffers from very low oral bioavailability (e.g., near 0% F) due to high basicity or metabolic instability, this difluorinated building block can be used to replace a non-fluorinated amine. This strategy is directly supported by quantitative data showing a jump from 0% to 22% oral bioavailability in a related chemotype upon gem-difluorination [1], offering a data-driven path to rescue problematic leads.

For Structure-Activity Relationship (SAR) Studies on Selectivity

The 3-methylpyrrolidine moiety provides a specific, sterically demanding scaffold. This compound is optimally used in parallel synthesis to explore the impact of introducing a chiral methyl group near a ligand's binding site. It allows for a direct comparison against the unsubstituted pyrrolidine analog (CAS 1449009-82-8) to determine the steric contribution to target selectivity and off-target activity reduction.

As a Building Block for Orexin Receptor Modulators or nNOS Inhibitors

Given the established role of difluoropyrrolidines in orexin receptor modulation [2] and nNOS inhibition [1], this specific building block can be utilized in medicinal chemistry programs targeting these pathways. Its primary amine functionality allows for rapid diversification into amide, sulfonamide, or urea libraries, accelerating the hit-to-lead process for these therapeutic areas.

Quote Request

Request a Quote for 2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.